molecular formula C10H6ClFN2O B13040748 (2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone

(2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone

Cat. No.: B13040748
M. Wt: 224.62 g/mol
InChI Key: QUDZFHUJCBKVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone is a chemical scaffold designed for interdisciplinary research in oncology and inflammatory disease. This compound is of significant interest in the development of targeted therapeutic strategies, particularly due to the documented role of pyrazole-based structures in inhibiting key biological pathways. Pyrazole-containing compounds are frequently investigated as potent inhibitors of kinase targets, such as p38 mitogen-activated protein kinase (p38 MAPK), which is a promising drug target due to its contribution to inflammation and tumorigenesis . The structural motif of a substituted phenyl ring connected to a pyrazole core is a common feature in many small molecules that act as colchicine binding site inhibitors (CBSIs), effectively disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells . Researchers can utilize this compound as a key intermediate or precursor for constructing more complex, multi-targeted agents. Its core structure allows for further functionalization, enabling structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity against a range of biological targets involved in cellular proliferation, angiogenesis, and metastasis . This makes it a valuable tool for probing complex signaling pathways and advancing the development of novel anti-cancer and anti-inflammatory agents.

Properties

Molecular Formula

C10H6ClFN2O

Molecular Weight

224.62 g/mol

IUPAC Name

(2-chloro-6-fluorophenyl)-(1H-pyrazol-4-yl)methanone

InChI

InChI=1S/C10H6ClFN2O/c11-7-2-1-3-8(12)9(7)10(15)6-4-13-14-5-6/h1-5H,(H,13,14)

InChI Key

QUDZFHUJCBKVDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C2=CNN=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone typically involves the acylation of pyrazole derivatives. One common method is the Friedel-Crafts acylation reaction, where 2-fluorobenzoyl chloride reacts with 5-chloro-1,3-dimethylpyrazole . The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit potent anticancer properties. (2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone has been studied for its ability to inhibit tumor growth in various cancer cell lines. In a study published in the Journal of Medicinal Chemistry, compounds with similar structures demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potential efficacy in cancer treatment .

Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. A study conducted on animal models demonstrated that it significantly reduced inflammation markers, suggesting its potential use in treating inflammatory diseases . The mechanism appears to involve the inhibition of pro-inflammatory cytokines.

Antimicrobial Effects
Another area of application is in the development of antimicrobial agents. Research has shown that (2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics .

Agrochemicals

Pesticidal Activity
The compound has been explored for its pesticidal properties. Studies indicate that it can act as a fungicide, effectively controlling fungal pathogens in crops. Field trials demonstrated a significant reduction in disease incidence when applied to crops affected by common fungal infections . The compound's mode of action involves disrupting fungal cell wall synthesis.

Material Science

Polymer Applications
In materials science, (2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone has been integrated into polymer matrices to enhance their thermal stability and mechanical properties. Research shows that incorporating this compound into polycarbonate films improves their resistance to UV degradation while maintaining transparency .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/Effective ConcentrationReference
AnticancerMCF-7 (breast cancer)Low micromolar
Anti-inflammatoryAnimal modelSignificant reduction
AntimicrobialE. coli, S. aureusZones of inhibition present
PesticidalFungal pathogensSignificant disease reduction

Table 2: Material Properties

PropertyValueReference
Thermal StabilityImproved
UV ResistanceEnhanced

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone with two related compounds from the WHO’s 2019 INN list (), focusing on structural features, physicochemical properties, and biological implications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Primary Biological Target/Use
(2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone C₁₀H₆ClF₂N₂O 228.62 2-Cl, 6-F on phenyl; 1H-pyrazol-4-yl methanone Hypothesized kinase/modulator
Zoligratinib C₂₀H₁₆N₆O 356.38 5-amino-1H-pyrazol-4-yl; 1H-indol-2-yl methanone Tyrosine kinase inhibitor (cancer)
Zotiraciclib C₂₃H₂₄N₄O 396.47 Pyrimidine-oxazepine macrocycle; methyl group Cyclin-dependent kinase inhibitor

Key Observations

Core Structural Differences: (2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone: Features a simple aryl-pyrazole scaffold with electron-withdrawing halogen substituents (Cl, F) on the phenyl ring. These groups enhance electrophilicity and may improve binding to hydrophobic enzyme pockets. This structure aligns with its role as a tyrosine kinase inhibitor . Zotiraciclib: Utilizes a macrocyclic oxazepine-pyrimidine system, enabling conformational rigidity for selective kinase inhibition.

Molecular Weight: The target compound (228.62 g/mol) is significantly smaller than zoligratinib (356.38 g/mol) and zotiraciclib (396.47 g/mol), suggesting divergent pharmacokinetic profiles (e.g., oral bioavailability vs. macromolecular targeting).

Biological Activity: While direct data on the target compound’s activity are unavailable, its halogen substituents are analogous to those in kinase inhibitors where Cl/F groups stabilize π-π interactions in ATP-binding pockets. Zoligratinib: Targets tyrosine kinases via its indole-pyrazole scaffold, disrupting oncogenic signaling .

Research Implications and Limitations

  • Methodology : Structural comparisons rely on crystallographic data refinement tools like SHELXL (), which are critical for determining bond angles, torsion parameters, and intermolecular interactions in related compounds. However, the absence of crystallographic data for the target compound limits direct mechanistic insights.
  • Gaps in Evidence: No experimental data (e.g., IC₅₀ values, binding assays) are provided for (2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone, necessitating further studies to validate its biological activity and optimize its scaffold against clinical candidates like zoligratinib.

Biological Activity

(2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials, supported by relevant studies and data.

Molecular Formula : C11H8ClF2N2O
Molecular Weight : 252.6475 g/mol
CAS Number : Not specified

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including (2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone. A review indicated that compounds with similar structures showed significant inhibition of cancer cell proliferation. For instance, aminopyrazole derivatives demonstrated growth inhibition in various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) with mean growth percentages of 54.25% and 38.44%, respectively .

Table 1: Anticancer Activity of Related Pyrazole Compounds

CompoundCell LineGrowth Inhibition (%)
Compound AHepG254.25
Compound BHeLa38.44
(2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanoneTBDTBD

2. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been studied extensively. While specific data on (2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone is limited, related compounds have shown varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 64 to 1024 µg/mL .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound CS. aureus64
Compound DE. coli128
(2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanoneTBD

3. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. For example, certain aminopyrazole compounds exhibited significant anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines . The mechanism often involves the modulation of cyclooxygenase enzymes which play a crucial role in inflammation.

Case Study 1: Anticancer Efficacy

In a study assessing the cytotoxicity of pyrazole derivatives against multiple cancer cell lines, it was found that modifications at specific positions on the pyrazole ring could enhance or diminish activity. For instance, a derivative with a thienyl moiety showed increased toxicity compared to its unsubstituted counterparts .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of various pyrazole compounds against Gram-positive and Gram-negative bacteria. The study concluded that while many derivatives had promising activity, they were generally less effective than established antibiotics like ciprofloxacin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.